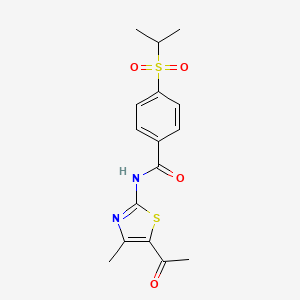

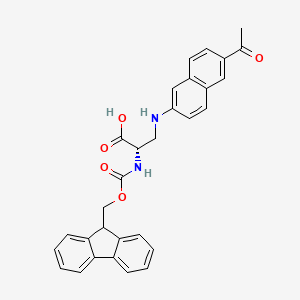

(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug. It is commonly referred to as FBP and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). FBP is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain.

Scientific Research Applications

Fluorophore Applications

One study describes the preparation and characterization of a Zn2+ specific fluorophore, closely related to "(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid," highlighting its application in studying metal ion binding through potentiometric and fluorometric analyses. This research sheds light on the compound's potential in metal ion sensing technologies, particularly for zinc, comparing its efficacy to similar fluorophores like Zinquin A (Coleman, May, & Lincoln, 2010).

Synthesis and Chemical Reactions

Another aspect of research involves exploring the synthesis pathways and chemical reactions of related sulfonamido compounds. For instance, studies have delved into the hydrogen bonding and sodium coordination in crystal structures of N-substituted Pamidronate, revealing intricate molecular interactions and structural conformations (Reiss, Puhl, & Hägele, 2018). Furthermore, research into chiral cyclic sulfamidates showcases novel approaches to synthesizing fluoroamines, indicating the compound's relevance in developing fluorinated organic molecules (Posakony & Tewson, 2002).

Catalysis and Mechanistic Studies

The compound's structural analogs have been studied for their catalytic properties, such as in the oxidative cleavage of phenylpropanolamine hydrochloride, providing insights into reaction mechanisms and kinetics (Mohana & Prasad, 2008). Additionally, enantioselective fluorination of 2‐oxindoles using structure-micro-tuned N-fluorobenzenesulfonamides exemplifies the application in asymmetric synthesis, further highlighting the compound's utility in organic chemistry and drug development processes (Wang et al., 2014).

Antitumor Applications

A novel approach to antitumor drug design using sulfonamide derivatives, including structures related to "(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid," has been explored. These studies focus on coupling sulfonamide with agents like 5-fluorouracil and nitrogen mustard to achieve potent antitumor effects with low toxicity, demonstrating the compound's potential in medicinal chemistry and oncology (Huang, Lin, & Huang, 2001).

properties

IUPAC Name |

(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMGPIGNLAPLER-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2967290.png)

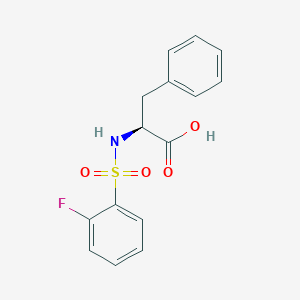

![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)

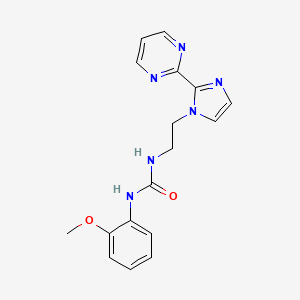

![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2967297.png)

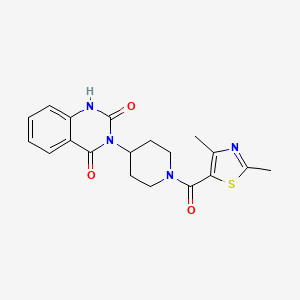

![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)

![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)

![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)